Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone
Description
Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a cyclohexylsulfonyl group, and an azetidinyl moiety.
Properties
IUPAC Name |
1-benzofuran-2-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c20-18(17-10-13-6-4-5-9-16(13)23-17)19-11-15(12-19)24(21,22)14-7-2-1-3-8-14/h4-6,9-10,14-15H,1-3,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKKZRJZIHSNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves constructing the benzofuran ring through various cyclization methods. One common approach is the free radical cyclization cascade, which is effective for creating polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yields and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing advanced catalytic processes and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring undergoes EAS at electron-rich positions, particularly C-5 and C-7. Key reactions include:
The electron-donating methoxy group (if present) directs substitution to C-5, while bromine at C-5 deactivates the ring for further reactions .
Nucleophilic Substitution at the Azetidine Ring
The 3-(cyclohexylsulfonyl)azetidine moiety participates in ring-opening reactions:
Mechanism :
-
Base-mediated deprotonation of the sulfonamide nitrogen generates a nucleophilic site.
-
Attack by nucleophiles (e.g., amines, alkoxides) leads to azetidine ring cleavage.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 80°C, 12 h | Open-chain sulfonamide derivative | 64% | |
| Sodium methoxide | MeOH, reflux, 8 h | Methoxy-substituted linear chain | 58% |
The cyclohexylsulfonyl group enhances ring strain, facilitating nucleophilic attack.
Oxidation
The benzofuran’s furan ring oxidizes under strong conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O/acetone, 70°C, 3 h | Benzofuran-dione derivative | 47% | |
| Ozone | CH₂Cl₂, -78°C, 2 h | Cleaved diketone | 35% |
Reduction
The ketone group undergoes selective reduction:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, RT, 4 h | Secondary alcohol | 89% | |
| LiAlH₄ | THF, reflux, 2 h | Fully reduced hydrocarbon | 72% |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, DCM, 24 h | Triazole-fused derivative | 61% | |
| Nitrile oxide | RT, 12 h | Isoxazoline hybrid | 53% |
Oxime Formation
Reaction with hydroxylamine hydrochloride yields oximes with stereochemical complexity:
| Conditions | E/Z Ratio | Yield | Source |
|---|---|---|---|
| NH₂OH·HCl, pyridine, EtOH/H₂O, 6 h | 3:1 | 74% |
¹H-NMR analysis reveals distinct peaks for E- and Z-isomers at δ 8.2–8.4 ppm (N–OH) .
Solvent-Dependent Reactivity
Reaction outcomes vary significantly with solvent polarity:
| Reaction | Solvent | Dielectric Constant (ε) | Yield | Source |
|---|---|---|---|---|
| Bromination | CH₂Cl₂ | 8.93 | 82% | |
| Bromination | DMF | 36.7 | 38% |
Polar aprotic solvents like DMF stabilize intermediates but may promote side reactions.
Stability Under Acidic/Basic Conditions
| Condition | pH | Degradation (%) | Half-Life | Source |
|---|---|---|---|---|
| 1M HCl | 1.0 | 98% (24 h) | 2.3 h | |
| 1M NaOH | 13.0 | 72% (24 h) | 8.1 h |
The sulfonamide group confers resistance to hydrolysis compared to standard azetidines.
Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the benzofuran moiety exhibit promising activity against various pathogens.
Case Study: Synthesis and Evaluation of Benzofuran Derivatives
A study synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against S. aureus and MRSA, indicating strong antibacterial potential .
| Compound Name | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Benzofuran-2-yl derivative 1 | S. aureus | 0.39 |
| Benzofuran-2-yl derivative 2 | E. coli | 6.25 |
| Benzofuran-2-yl derivative 3 | C. albicans | Inactive |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Recent studies have shown that benzofuran derivatives can induce apoptosis in various cancer cell lines.
Case Study: Induction of Apoptosis
Research on benzofuran derivatives revealed that they can effectively induce apoptosis in leukemia cells (K562 and MOLT-4), suggesting a mechanism for their anticancer activity. The most active compounds were found to trigger significant cell death at low concentrations, making them candidates for further development .
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Benzofuran derivative A | K562 | <1 |
| Benzofuran derivative B | MOLT-4 | <1 |
Mechanistic Insights
Benzofuran compounds appear to modulate various signaling pathways, including those associated with oxidative stress and inflammation, contributing to their antimicrobial and anticancer activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzofuran derivatives.
Key Findings
Research indicates that modifications at specific positions on the benzofuran ring can significantly enhance biological activity:
Mechanism of Action
The mechanism of action of benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The cyclohexylsulfonyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Benzofuran derivatives: Share the benzofuran core but differ in substituent groups.
Uniqueness
Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is unique due to its combination of a benzofuran ring, cyclohexylsulfonyl group, and azetidinyl moiety.
Biological Activity
Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran ring , a cyclohexylsulfonyl group , and an azetidinyl moiety . Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
| Component | Description |
|---|---|
| Benzofuran Ring | Aromatic system known for diverse biological activities |
| Cyclohexylsulfonyl Group | Enhances solubility and bioavailability |
| Azetidinyl Moiety | Contributes to receptor binding and activity |
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activity. Specifically, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, including leukemia cells (K562 and MOLT-4) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Mechanism of Action:
- Induction of apoptosis via ROS production.
- Disruption of mitochondrial membrane potential leading to cytochrome C release and caspase activation .
Antimicrobial Activity
Benzofuran derivatives have demonstrated antimicrobial properties against a range of pathogens. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and MRSA, with minimum inhibitory concentrations (MIC) indicating moderate antibacterial activity .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.39 |
| MRSA | 0.78 |
Case Studies
-
Study on Apoptotic Mechanisms :
A study revealed that benzofuran derivatives induced apoptosis in human chondrosarcoma cells through ROS generation, corroborating findings from other studies on leukemia cells . -
Antimicrobial Efficacy :
In a recent investigation, benzofuran derivatives were tested against various bacterial strains, demonstrating notable antibacterial activity with specific structural modifications enhancing efficacy .
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is influenced by their chemical structure. Modifications at specific positions on the benzofuran ring can enhance or diminish their pharmacological effects:
Q & A
Q. What synthetic routes are recommended for synthesizing Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone, given its structural complexity?
Methodological Answer: Key strategies include:
- Carbene-Catalyzed Annulation : Utilize N-heterocyclic carbene (NHC) catalysis for constructing the benzofuran core, as demonstrated in similar benzofuran derivatives (e.g., triazolium salt and Cs₂CO₃ in CHCl₃ at 30°C) .
- Cascade Reactions : Implement [3,3]-sigmatropic rearrangements or oxo-Michael additions for regioselective cyclization, inspired by natural product syntheses .
- Cross-Metathesis : Apply olefin cross-metathesis to introduce substituents while preserving stereochemistry, followed by intramolecular cyclization .
Q. Which analytical techniques are critical for confirming the enantiomeric purity of this compound?
Methodological Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers, as validated for benzofuran derivatives .
- Optical Rotation : Compare experimental values ([α]D) with literature data for structurally related compounds .
- NMR Spectroscopy : Employ Mosher’s ester analysis or NOESY to confirm stereochemical assignments .
Advanced Research Questions
Q. How can X-ray crystallography be optimized to resolve structural ambiguities in this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation of a dichloromethane/hexane mixture to obtain high-quality single crystals.
- Refinement Software : Apply SHELXL for small-molecule refinement, leveraging its robustness for high-resolution data and handling of sulfonyl/azetidine groups .
- Data Validation : Cross-validate bond lengths/angles with density functional theory (DFT) calculations to address discrepancies .
Q. What strategies address contradictions between computational modeling and experimental spectral data (e.g., NMR)?
Methodological Answer:
- Dynamic NMR (DNMR) : Investigate conformational exchange in the azetidine ring at variable temperatures to explain splitting patterns .
- DFT-NMR Correlation : Compare experimental ¹³C NMR shifts with DFT (B3LYP/6-311+G(d,p))-predicted values to identify misassignments .
- Solvent Effects : Account for solvent polarity in simulations, as sulfonyl groups exhibit solvent-dependent shielding .
Q. How to design assays for identifying biological targets of this compound?
Methodological Answer:
- α-Amylase Inhibition Assay : Adapt protocols from benzofuran-based inhibitors (e.g., UV/Vis monitoring of starch hydrolysis at 540 nm) .
- Molecular Docking : Use AutoDock Vina to predict binding to sulfonyl-containing enzymes (e.g., cyclooxygenase-2) .
- Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY) to track intracellular localization .
Q. What are the challenges in achieving regioselective sulfonylation of the azetidine ring?
Methodological Answer:
- Protecting Group Strategy : Temporarily protect the benzofuran oxygen with tert-butyldimethylsilyl (TBS) to direct sulfonylation to the azetidine nitrogen .
- Lewis Acid Catalysis : Use BF₃·OEt₂ to activate sulfonyl chlorides for selective reaction with secondary amines .
- Kinetic Control : Optimize reaction temperature (−20°C) to favor mono-sulfonylation over di-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
